TG100435 is a novel compound classified as a multi-targeted, orally active protein tyrosine kinase inhibitor. It has demonstrated potent inhibitory activity against various tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4. The inhibition constants (Ki) for these interactions range from 13 to 64 nM, indicating significant potency in modulating kinase activity. TG100435 is notable for its systemic clearance values of approximately 20.1 ml/min/kg in mice, 12.7 ml/min/kg in rats, and 14.5 ml/min/kg in dogs, along with an oral bioavailability of 74%, 23%, and 11% in these respective animal models.
TG100435's biological activity is primarily attributed to its role as a protein tyrosine kinase inhibitor. By inhibiting these kinases, TG100435 can interfere with various signaling pathways involved in cell proliferation and survival. This mechanism positions it as a potential therapeutic agent in treating cancers and other diseases characterized by dysregulated kinase activity .
In preclinical studies, TG100435 has shown promise against human neuroblastoma and colon carcinoma cell lines, indicating its potential as an anticancer agent.
The synthesis of TG100435 involves several key steps that typically include the reaction of specific starting materials under controlled conditions. Although detailed synthetic routes are not extensively documented in the available literature, it is known that the compound can be synthesized through multi-step organic reactions that may include coupling reactions and functional group transformations. These methods ensure the formation of the desired protein tyrosine kinase inhibitory properties inherent to TG100435.
TG100435 has potential applications in oncology due to its ability to inhibit multiple protein tyrosine kinases associated with tumor growth and metastasis. Its effectiveness against specific cancer cell lines suggests that it could be developed into a therapeutic agent for treating various cancers. Additionally, its unique pharmacokinetic profile might allow for oral administration, which is advantageous for patient compliance compared to intravenous therapies .
Studies on TG100435 have highlighted its interactions with various enzymes involved in drug metabolism. The compound is primarily metabolized by flavin-containing monooxygenases and cytochrome P450 enzymes, which play crucial roles in determining its pharmacokinetics and dynamics . Understanding these interactions is essential for predicting potential drug-drug interactions and optimizing therapeutic regimens involving TG100435.
Several compounds share structural or functional similarities with TG100435. Below is a comparison highlighting their unique features:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
TG100855 | Protein tyrosine kinase inhibitor | More potent metabolite of TG100435 |
Dasatinib | Multi-targeted tyrosine kinase inhibitor | Approved for chronic myeloid leukemia |
Imatinib | Selective inhibitor of BCR-ABL tyrosine kinase | First-line treatment for chronic myeloid leukemia |
Sorafenib | Multi-kinase inhibitor | Targets Raf kinases and VEGF receptors |
TG100435 is unique due to its multi-targeted approach against various kinases, which may provide broader therapeutic effects compared to other compounds that target specific kinases alone. Its oral bioavailability also distinguishes it from many traditional therapies that require parenteral administration .
TG100435 represents a complex heterocyclic compound that belongs to the benzotriazine class of organic molecules [1]. This compound has emerged as a subject of significant scientific interest due to its distinctive structural features and chemical properties [2]. The molecule exhibits a multi-ring architecture that incorporates several important pharmacophoric elements within its framework [3].
The molecular formula of TG100435 is C26H25Cl2N5O, indicating a composition of twenty-six carbon atoms, twenty-five hydrogen atoms, two chlorine atoms, five nitrogen atoms, and one oxygen atom [1] [3]. The compound possesses a molecular weight of 494.42 grams per mole, which places it within the typical range for medium-sized organic molecules [1] [32].
Property | Value |
---|---|
Molecular Formula | C26H25Cl2N5O |
Molecular Weight | 494.42 g/mol |
Elemental Composition | C: 63.16%, H: 5.10%, Cl: 14.34%, N: 14.17%, O: 3.24% |
The molecular mass determination has been confirmed through multiple analytical techniques and database entries [3] [32]. The presence of five nitrogen atoms within the molecular framework contributes significantly to the compound's heterocyclic nature and influences its chemical behavior [1].
The International Union of Pure and Applied Chemistry systematic name for TG100435 is 7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e] [1] [2] triazin-3-amine [1] [3] [29]. This nomenclature follows established conventions for naming complex heterocyclic compounds and provides a complete description of the molecular structure [5] [8].
The compound is registered under the Chemical Abstracts Service number 867330-68-5, which serves as its unique chemical identifier in international databases [1] [3] [29]. Additionally, TG100435 has been assigned the Unique Ingredient Identifier code 3MAE0MXI6K by the United States Food and Drug Administration [3].
The systematic naming convention reflects the hierarchical structure of the molecule, with the benzotriazine core serving as the parent structure and various substituents identified by their positions and chemical nature [5] [8]. The nomenclature specifically indicates the presence of a dichlorophenyl group at position 7, a methyl group at position 5, and an amino linkage at position 3 of the benzotriazine ring system [1].
TG100435 contains several distinct structural elements that contribute to its overall molecular architecture [1] [2]. The core structure is based on a 1,2,4-benzotriazine ring system, which represents a fused bicyclic arrangement consisting of a benzene ring fused to a triazine ring [12] [13].
Functional Group | Position/Description | Chemical Formula |
---|---|---|
Benzotriazine Ring | Core heterocyclic system | C9H5N3 |
Dichlorophenyl Substituent | Position 7 | C6H3Cl2 |
Methyl Group | Position 5 | CH3 |
Amine Linkage | Secondary amine bridge | NH |
Phenyl Ring | Para-substituted | C6H4 |
Ether Linkage | Ethoxy bridge | OCH2CH2 |
Pyrrolidine Ring | Terminal substituent | C4H8N |
The benzotriazine core exhibits characteristic properties of nitrogen-containing heterocycles, with the triazine portion containing three nitrogen atoms in a six-membered ring arrangement [12] [13]. This heterocyclic system is known for its planarity and electron-deficient nature, which influences the compound's reactivity patterns [18] [33].
The dichlorophenyl substituent at position 7 introduces significant steric and electronic effects to the molecule [1]. The two chlorine atoms are positioned at the 2 and 6 positions of the phenyl ring, creating a symmetrical substitution pattern that affects the overall molecular geometry [1] [29].
The pyrrolidin-1-yl-ethoxy side chain represents a flexible substituent that extends from the para position of the terminal phenyl ring [1] [37]. This moiety consists of a five-membered saturated nitrogen heterocycle connected through an ethyl ether linkage [37].
The three-dimensional structure of TG100435 exhibits a complex spatial arrangement characterized by multiple aromatic ring systems with varying degrees of planarity [13] [35]. The benzotriazine core maintains essential planarity, which is typical for fused aromatic heterocycles [13] [41].
The molecular geometry analysis reveals that the benzotriazine ring system adopts a planar configuration with minimal deviation from coplanarity [13] [41]. The maximum deviation from planarity in similar benzotriazine structures has been reported to be approximately 0.017 Angstroms [13]. This planarity is maintained through the extended conjugation within the fused ring system [18].
The dichlorophenyl substituent at position 7 adopts a specific dihedral angle relative to the benzotriazine plane [13]. Crystallographic studies of related benzotriazine compounds indicate that the mean plane of substituent phenyl rings typically forms dihedral angles ranging from 52 to 67 degrees with the triazine ring system [18].
The pyrrolidine ring within the side chain maintains its characteristic puckered conformation, which is typical for five-membered saturated heterocycles [37]. The ethoxy linker provides conformational flexibility, allowing for multiple rotational conformers around the carbon-carbon and carbon-oxygen bonds [37].
TG100435 is classified as an achiral molecule, meaning it does not possess any centers of asymmetry or chiral centers [3] [38]. The compound exhibits no defined stereocenters and consequently displays no optical activity [3] [38] [40].
Stereochemical Property | Value |
---|---|
Stereochemistry Type | Achiral |
Chiral Centers | 0 |
Optical Activity | None |
Defined Stereocenters | 0 of 0 |
E/Z Centers | 0 |
Molecular Charge | 0 |
The absence of chiral centers in TG100435 means that the molecule does not exist as enantiomers and cannot rotate plane-polarized light [38] [40] [43]. This achiral nature is confirmed by the symmetrical arrangement of substituents and the lack of asymmetric carbon atoms within the molecular structure [3].
While TG100435 does not exhibit stereoisomerism, it may potentially exist in different conformational states due to the rotational freedom around single bonds, particularly in the ethoxy linker region [17]. However, these conformational variations do not constitute true stereoisomerism as they involve rotation around single bonds rather than fixed stereochemical arrangements [17].
The molecular structure analysis confirms that all carbon atoms in TG100435 are either sp2 hybridized (in aromatic rings) or sp3 hybridized with four identical or symmetrically arranged substituents, preventing the formation of chiral centers [3] [40].